molecular formula C15H24 B1234243 4,11-Selinadiene

4,11-Selinadiene

Cat. No. B1234243
M. Wt: 204.35 g/mol
InChI Key: MOTCYZHGMCNNRH-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,11-Selinadiene is a natural product found in Gymnomitrion alpinum, Diplophyllum albicans, and Diplophyllum taxifolium with data available.

Scientific Research Applications

  • Fragrant Sesquiterpenes from Agarwood : Sesquiterpene aldehydes, including selina-3,11-dien-14-al and selina-4,11-dien-14-al, have been isolated from Aquilaria agallocha (agarwood). These compounds, which include derivatives of 4,11-Selinadiene, are noted for their odoriferous properties (Ishihara, Tsuneya, & Uneyama, 1993).

  • Sesquiterpenes from Hops : Selina-4(14),7(11)-diene, a compound related to 4,11-Selinadiene, has been isolated from hops and is of interest due to its genetic linkage with powdery mildew resistance in hop varieties (Hartley & Fawcett, 1969).

  • Volatile Terpenes from Actinomycetes : A study on actinomycetes revealed selinadienes as a large group of biosynthetically related sesquiterpenes produced by several Streptomycetes, indicating their potential significance in microbial biosynthetic pathways (Rabe, Citron, & Dickschat, 2013).

  • Biosynthetic Pathway in Selinadiene Synthase : Research involving density functional theory examined the biosynthetic pathway for selina-4(15),7(11)-diene, providing insights into the enzymatic processes and the energetic feasibility of its formation (Das, Dixit, & Major, 2016).

  • Brominated Selinane Sesquiterpenes from Marine Algae : The isolation of brominated selinane sesquiterpenes from the marine brown alga Dictyopteris divaricata highlights the occurrence of selinadiene derivatives in marine ecosystems (Ji et al., 2009).

  • Sesquiterpenes in Distilled Lime Oil : 4,7(11)-Selinadiene has been identified as a constituent of distilled lime oil, contributing to the understanding of the composition of essential oils (Feger, Brandauer, & Ziegler, 1999).

properties

Product Name

4,11-Selinadiene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(2S,4aS)-4a,8-dimethyl-2-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13H,1,5-10H2,2-4H3/t13-,15-/m0/s1

InChI Key

MOTCYZHGMCNNRH-ZFWWWQNUSA-N

Isomeric SMILES

CC1=C2C[C@H](CC[C@@]2(CCC1)C)C(=C)C

SMILES

CC1=C2CC(CCC2(CCC1)C)C(=C)C

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(=C)C

synonyms

4,11-selinadiene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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